- Synthesis of Benzimidazoles via Domino Intra and Intermolecular C-N Cross-Coupling Reaction, ChemistrySelect, 2018, 3(42), 11744-11748

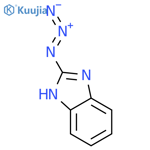

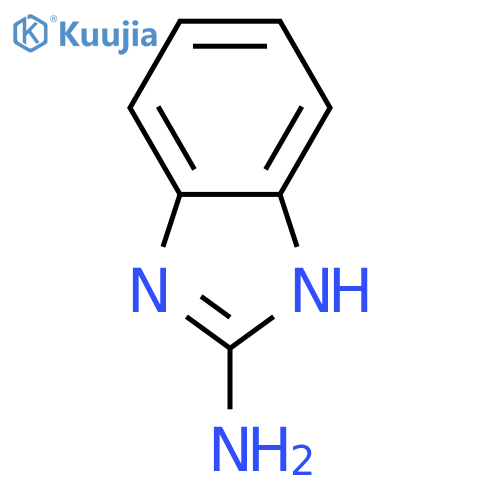

Cas no 934-32-7 (1H-1,3-benzodiazol-2-amine)

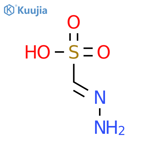

1H-1,3-benzodiazol-2-amine structure

商品名:1H-1,3-benzodiazol-2-amine

1H-1,3-benzodiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Benzo[d]imidazol-2-amine

- 1H-benzimidazol-2-amine

- benzimidazol-2-ylamine

- 2-aminobenzimidazde

- 2-Aminobenzimidazole

- 2-amino-1H-benzimidazole

- 2-amino-benzimidazol

- 2-amino-benzimidazole

- 2-BENZIMIDAZOLAMINE

- 2-BENZIMIDAZOLYLAMINE

- 2-Iminobenzimidazoline

- AMINO-2-BENZIMIDAZOLE

- benzimidazole-amine

- BenziMidazoloniMide

- usafek-4037

- Benzimidazole, 2-amino-

- 2-Amino benzimidazole

- 1H-1,3-benzodiazol-2-amine

- Caswell No. 033AA

- aminobenzimidazole

- 1H-benzimidazol-2-ylamine

- 1H-Benzoimidazol-2-ylamine

- JWYUFVNJZUSCSM-UHFFFAOYSA-N

- Benzimidazole, 2-amino- (6CI, 7CI, 8CI)

- 1H-Benzo[d]imidazole-2-amine

- 2-AB

- 2-Aminobenzoimidazole

- A 0850

- NSC 27793

- NSC 7628

- CCRIS 4354

- Oprea1_243328

- AX7

- 2-ammobenzimidazole

- UNII-E65DE7521V

- Q27103356

- DB-346953

- NSC-7628

- NCGC00091178-01

- benzimidazole amine

- SY032901

- 162938-41-2

- CS-D1373

- EN300-18977

- Imidazole C-2 deriv. 3

- 2fx6

- AI3-60094

- 934-32-7

- SCHEMBL3350089

- W10172

- SRCA-00001

- InChI=1/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10

- DTXSID1024465

- EINECS 213-280-6

- EU-0067838

- MFCD00005596

- HY-Y0410

- Tox21_201949

- SCHEMBL2475507

- BRN 0116525

- AKOS000104081

- CAS-934-32-7

- STL283126

- 2-Iminobenzimidazoline SRIRAMCHEM-aminobenzimidazole

- Z104378302

- YSWG454

- TS-01718

- DTXCID004465

- 5-25-10-00372 (Beilstein Handbook Reference)

- 2-Aminobenzimidazole, 97%

- F0266-1828

- STR00452

- BDBM7960

- AMINOBENZIMIDAZOLE, 2-

- 1H-benz[d]imidazole-2-amine

- WLN: T56 BM DNJ CZ

- 2-aminobenzimidazol

- 2fpz

- 1H-benzoimidazol-2-amine

- USAF EK-4037

- E65DE7521V

- BIDD:GT0837

- CHEMBL305513

- 2-Aminobenzimidazole, PESTANAL(R), analytical standard

- HMS1741L08

- NS00010870

- JMC524454 Compound 5

- AQ-738/40188880

- NCGC00257027-01

- Carbendazim metabolite

- 2H-Benzimidazol-2-imine,1,3-dihydro-(9CI)

- A0850

- Tox21_303120

- NCGC00091178-02

- NCGC00259498-01

- 1H-1,3-benzimidazol-2-amine

- NSC-27793

- SB75578

- MLS001074865

- SCHEMBL9098

- NSC7628

- AC-15858

- NSC27793

- Q-101103

- SMR000019082

- BBL033933

- CHEBI:27822

- 1,3-dihydro-benzoimidazol-2-ylidene amine

- 2-AB (2-Amine-1H-benzimidazole)

- HMS2865C12

-

- MDL: MFCD00005596

- インチ: 1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10)

- InChIKey: JWYUFVNJZUSCSM-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)NC=1N

- BRN: 0116525

計算された属性

- せいみつぶんしりょう: 133.06400

- どういたいしつりょう: 133.064

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 54.7

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.1873 (rough estimate)

- ゆうかいてん: 226-230 °C (lit.)

- ふってん: 235.67°C (rough estimate)

- フラッシュポイント: 204.6 °C

- 屈折率: 1.5341 (estimate)

- ようかいど: <1g/l slightly soluble

- すいようせい: Soluble in water (Slightly).

- PSA: 54.70000

- LogP: 1.72630

- かんど: 光に敏感

- ようかいせい: 水とアセトンに溶け、エーテルとベンゼンに微溶解する。

1H-1,3-benzodiazol-2-amine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H317,H319,H335

- 警告文: P261,P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38-43

- セキュリティの説明: S26-S36/37/39-S22

- RTECS番号:DD5775000

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- TSCA:Yes

- リスク用語:R22; R36/37/38

1H-1,3-benzodiazol-2-amine 税関データ

- 税関コード:29339990

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-1,3-benzodiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 287581-25G |

2-Aminobenzimidazole, 98% |

934-32-7 | 98% | 25G |

¥ 516 | 2022-04-26 | |

| Key Organics Ltd | TS-01718-10MG |

1H-Benzimidazol-2-amine |

934-32-7 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| Enamine | EN300-18977-0.1g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18977-2.5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 2.5g |

$27.0 | 2023-09-18 | |

| Enamine | EN300-18977-5.0g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 93% | 5g |

$29.0 | 2023-05-03 | |

| Life Chemicals | F0266-1828-5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A74500-500g |

2-Iminobenzimidazoline |

934-32-7 | 98% | 500g |

¥728.0 | 2023-09-08 | |

| BAI LING WEI Technology Co., Ltd. | 287581-100G |

2-Aminobenzimidazole, 98% |

934-32-7 | 98% | 100G |

¥ 1439 | 2022-04-26 | |

| Fluorochem | 064965-10g |

1H-Benzimidazol-2-amine |

934-32-7 | 97% | 10g |

£12.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A104845-5g |

1H-1,3-benzodiazol-2-amine |

934-32-7 | 97% | 5g |

¥29.90 | 2023-09-04 |

1H-1,3-benzodiazol-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Cobalt chloride (CoCl2) Solvents: Dimethyl sulfoxide ; 1 h, rt

1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C

1.2 Reagents: Cesium carbonate Catalysts: 1,10-Phenanthroline , Cobalt sulfate Solvents: Dimethyl sulfoxide ; 18 h, 120 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium borohydride Catalysts: 2,2′-Spirobi[1,3,2-benzodithiastannole] Solvents: Tetrahydrofuran , Water

リファレンス

- Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate), Organic Letters, 2000, 2(3), 397-399

ごうせいかいろ 3

ごうせいかいろ 4

はんのうじょうけん

1.1 Solvents: Water

リファレンス

- PH-Dependent alternative ring closure of monoacyl 2-aminobenzamidoximes. A new 2-aminobenzimidazole synthesis, Journal of Chemical Research, 1988, (7),

ごうせいかいろ 5

はんのうじょうけん

1.1 Solvents: Isopropanol ; 5 min, rt; 1 h, 60 °C; cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 14

リファレンス

- Efficient synthesis of 2-arylamino-2-imidazolines and 2-aminobenzimidazoles with aminoiminomethanesulfonic acid derivatives, Chinese Journal of Chemistry, 2011, 29(5), 1055-1058

ごうせいかいろ 6

はんのうじょうけん

1.1 Solvents: Methanol , Water ; 1 h, 50 °C

リファレンス

- Cyanogen bromide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-12

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Solvents: Acetonitrile , Water ; 23 °C

リファレンス

- Preparation of substituted benzimidazoles as modulators of Ras signaling, United States, , ,

ごうせいかいろ 9

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Toluene ; 20 h, 1 atm, 75 °C; 75 °C → rt

1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Hydrochloric acid ; rt; 6 h, reflux

1.3 Reagents: Sodium hydroxide Solvents: Water ; basified

リファレンス

- Sustainable Synthesis of Diverse Privileged Heterocycles by Palladium-Catalyzed Aerobic Oxidative Isocyanide Insertion, Angewandte Chemie, 2012, 51(52), 13058-13061

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium acetate Catalysts: Copper sulfate Solvents: Dimethyl sulfoxide ; 1 h, rt

1.2 4 h, rt

1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C

1.2 4 h, rt

1.3 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Copper sulfate ; 18 h, 120 °C

リファレンス

- Copper-promoted one-pot approach: synthesis of benzimidazoles, Molecules, 2020, 25(8),

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Water ; 10 min, 50 °C

リファレンス

- Method for synthesizing benzimidazole compounds by using benzamidine compound in water phase by microwave method, China, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Tetraethoxysilane (post-treated with Chlorosulfuric acid) Solvents: Ethanol ; 18 min, rt

リファレンス

- Application of sulfonic acid fabricated cobalt ferrite nanoparticles as effective magnetic nanocatalyst for green and facile synthesis of benzimidazoles, Applied Catalysis, 2021, 612,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

リファレンス

- An improved synthesis, characterization and bioevalution of Schiff base containing benzimidazole moiety catalyzed by methane sulfonic acid, Pharma Chemica, 2017, 9(13), 137-140

ごうせいかいろ 15

はんのうじょうけん

1.1 Solvents: Ethanol , Water ; 1 h, 70 °C

1.2 Reagents: Ammonium hydroxide ; pH 7, rt

1.2 Reagents: Ammonium hydroxide ; pH 7, rt

リファレンス

- Synthesis and antiparasitic activity of 1H-benzimidazole derivatives, Bioorganic & Medicinal Chemistry Letters, 2002, 12(16), 2221-2224

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid , N-Bromosuccinimide Solvents: Acetonitrile , Water ; rt; 5 min, rt

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt

1.3 0.5 h, 50 °C

1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 20 min, rt

1.3 0.5 h, 50 °C

リファレンス

- A new NBS/oxone promoted one pot cascade synthesis of 2-aminobenzimidazoles/2-aminobenzoxazoles: a facile approach, New Journal of Chemistry, 2016, 40(9), 8093-8099

ごうせいかいろ 17

はんのうじょうけん

1.1 Solvents: Water ; rt → 65 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, 65 °C; 65 °C → 15 °C

リファレンス

- Heteroaromatic compounds and their preparation and use in organic electronic devices and the devices, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Methanol , Water ; rt; overnight, 60 °C; 60 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8

リファレンス

- Preparation of the benzimidazole compound and their application for the preventing and treating FAK-related diseases, China, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Catalysts: Cupric acetate Solvents: Tetrahydrofuran ; 3 h, rt

リファレンス

- A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile, Letters in Organic Chemistry, 2019, 16(2), 99-103

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Process for the preparation of 2-aminobenzimidazole, European Patent Organization, , ,

1H-1,3-benzodiazol-2-amine Raw materials

- Tert-BUTYL ISOCYANIDE

- Formamide

- 1H-Benzimidazole,2-azido-

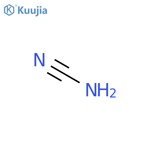

- aminoformonitrile

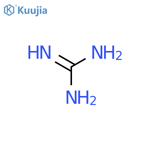

- Guanidine

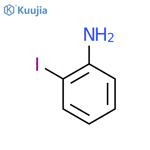

- 2-Iodoaniline

- Carbendazim

- Benzimidohydrazide

- Aminoiminomethanesulfonic Acid

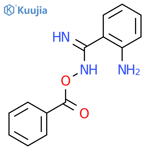

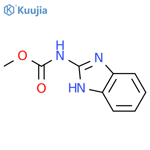

- Benzenecarboximidamide, 2-amino-N-(benzoyloxy)-

1H-1,3-benzodiazol-2-amine Preparation Products

1H-1,3-benzodiazol-2-amine 関連文献

-

Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083

-

Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504

-

Junhua Liu,Min Lei,Lihong Hu Green Chem. 2012 14 840

-

Yunjie Zhao,Mohammad H. Pourgholami,David L. Morris,J. Grant Collins,Anthony I. Day Org. Biomol. Chem. 2010 8 3328

-

Alexander V. Astakhov,Andrey Yu. Chernenko,Vadim V. Kutyrev,Gleb S. Ranny,Mikhail E. Minyaev,Victor M. Chernyshev,Valentine P. Ananikov Inorg. Chem. Front. 2023 10 218

-

Isabel Iriepa,F. Javier Villasante,Enrique Gálvez,Juana Bellanato,Avelino Martín,Pilar Gómez-Sal New J. Chem. 2004 28 618

-

Andrei V. Churakov,Dmitry A. Grishanov,Alexander G. Medvedev,Alexey A. Mikhaylov,Mikhail V. Vener,Mger A. Navasardyan,Tatiana A. Tripol'skaya,Ovadia Lev,Petr V. Prikhodchenko CrystEngComm 2020 22 2866

-

Deepender Kaushik,Arshpreet Kaur,Nikolai Petrovsky,Deepak B. Salunke RSC Med. Chem. 2021 12 1065

-

Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463

-

R. Swider,M. Mas?yk,J. M. Zapico,C. Coderch,R. Panchuk,N. Skorokhyd,A. Schnitzler,K. Niefind,B. de Pascual-Teresa,A. Ramos RSC Adv. 2015 5 72482

934-32-7 (1H-1,3-benzodiazol-2-amine) 関連製品

- 1804256-42-5(Ethyl 2-carboxy-6-(3-methoxy-3-oxopropyl)benzoate)

- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)

- 133005-88-6(cis-Stilbene-4,4'-dicarboxylic acid)

- 2034505-74-1(methyl 3-({2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate)

- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)

- 1261756-17-5(2-Hydroxy-4-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)pyridine)

- 95582-17-5((S)-3-Cbz-amino-2-piperidone)

- 1014629-96-9(3-(pyrimidin-2-yl)-1,2-oxazole-5-carboxylic acid)

- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)

- 1350988-90-7(N,N-Dimethyl-1-(1,4-thiazepan-3-yl)methanamine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:934-32-7)2-Aminobenzimidazole

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:934-32-7)1H-1,3-benzodiazol-2-amine

清らかである:99%

はかる:1kg

価格 ($):247